Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a benzyl group at the 6-position. Its design aligns with strategies to improve blood-brain barrier penetration and metabolic stability, critical for targeting gliomas or other CNS malignancies .
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O5S3/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24/h3-15H,2,16-23H2,1H3,(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRVNMCWAMBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural motif in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The thiazole ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which could potentially interact with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the compound’s bioavailability.
Biological Activity
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structure
The synthesis of this compound involves a series of reactions including the formation of the benzothiazole moiety and the incorporation of the tetrahydrothieno[2,3-c]pyridine structure. The synthetic route typically starts with the condensation of appropriate precursors followed by various functional group modifications to achieve the desired chemical structure.
Key Steps in Synthesis:
- Formation of Benzothiazole : Utilizing thiazolidine derivatives and aromatic aldehydes.
- Tetrahydrothieno[2,3-c]pyridine Construction : Achieved through cyclization reactions.
- Final Coupling : The final product is obtained through coupling reactions involving piperazine derivatives and sulfonamide linkages.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in DNA repair pathways, specifically targeting apurinic/apyrimidinic endonuclease (APE1), which plays a crucial role in base excision repair (BER).
In Vitro Studies
In vitro assays have shown that compounds related to this compound exhibit low micromolar activity against APE1 and enhance the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate in HeLa cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and piperazine moieties significantly influence biological activity. Compounds with specific substitutions on these rings showed improved potency against cancer cell lines and enhanced selectivity for APE1 inhibition.
| Compound | APE1 Inhibition (µM) | Cytotoxicity (IC50 in µM) |
|---|---|---|
| Ethyl 4 | 5.0 | 10 |
| Analogue A | 3.0 | 8 |
| Analogue B | 7.5 | 15 |
Other Biological Activities
Besides anticancer properties, preliminary studies suggest potential antifungal and antibacterial activities. For instance, derivatives have shown effectiveness against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .
Case Study 1: In Vivo Efficacy
A study evaluating the in vivo efficacy of this compound in mouse models demonstrated significant tumor reduction when administered alongside conventional chemotherapeutics. The combination therapy resulted in enhanced survival rates compared to monotherapy groups.
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that treatment with this compound led to increased levels of DNA damage markers in cancer cells, indicating its role as a DNA-damaging agent that can potentiate the effects of other chemotherapeutics.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor activity. The incorporation of the benzo[d]thiazole moiety in Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate enhances its ability to inhibit cancer cell proliferation. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been studied for their efficacy against bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group present in the compound may contribute to its antibacterial activity by interfering with bacterial folic acid synthesis .
Anti-inflammatory Effects
Studies indicate that compounds containing thieno[2,3-c]pyridine structures may possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves multiple synthetic steps that can include:
- Formation of Benzothiazole Derivatives: Utilizing reactions such as diazo-coupling and condensation.
- Synthesis of Thieno[2,3-c]pyridine Structures: Through cyclization methods involving appropriate precursors.
- Piperazine Ring Formation: Achieved via nucleophilic substitution reactions.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Diazocoupling | Benzothiazole derivatives |
| 2 | Cyclization | Thieno precursors |
| 3 | Nucleophilic Substitution | Piperazine derivatives |
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor effects of a series of benzothiazole derivatives in vitro against human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted on benzothiazole-based compounds revealed promising antimicrobial activity against resistant bacterial strains. The study highlighted the mechanism of action involving inhibition of bacterial growth through disruption of metabolic pathways .
Comparison with Similar Compounds
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via a Gewald-type cyclization (Figure 2). A ketone precursor (e.g., 4-benzylpiperidin-3-one) reacts with cyanoacetate and elemental sulfur under refluxing ethanol, forming the 2-aminothiophene ring. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic thieno[2,3-c]pyridine system.
Key reaction conditions :
Introduction of the Benzo[d]Thiazol-2-yl Group
The 3-position of the thieno[2,3-c]pyridine is functionalized via Ullmann coupling with 2-chlorobenzo[d]thiazole (Figure 3). Copper(I) iodide catalyzes the coupling in the presence of a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), enabling C–N bond formation.
Optimization parameters :
Benzylation at the 6-Position
The secondary amine in the tetrahydrothieno[2,3-c]pyridine undergoes N-alkylation with benzyl bromide (Figure 4). Phase-transfer conditions (tetrabutylammonium bromide) in a biphasic toluene/water system enhance reactivity.
Reaction profile :
Carbamoyl Linkage Formation
The amine group of Intermediate A reacts with 4-(piperazine-1-sulfonyl)benzoyl chloride (Intermediate B) to form the carbamoyl bridge (Figure 5). Schotten-Baumann conditions (aqueous NaOH/dichloromethane) facilitate acyl transfer.
Critical parameters :
Sulfonylation of Piperazine
Piperazine is sulfonylated using 4-(chlorosulfonyl)benzoyl chloride under inert conditions (Figure 6). Triethylamine scavenges HCl, preventing side reactions.
Procedure :
Ethyl Carboxylate Installation
The terminal piperazine nitrogen is functionalized via carboxylation with ethyl chloroformate (Figure 7). Excess reagent ensures complete esterification.
Conditions :
- Ethyl chloroformate: 2.0 equivalents
- Solvent: CH₂Cl₂
- Base: Et₃N
- Temperature: 0°C → RT, 4 hours
- Yield: 90%
Optimization Challenges and Solutions
Regioselectivity in Thienopyridine Functionalization
Early routes suffered from poor regiocontrol during benzo[d]thiazole installation. Switching from Pd-catalyzed to Cu-mediated coupling suppressed C2/C3 isomerism.
Purification of the Sulfonamide Intermediate
Chromatographic separation of the sulfonylated piperazine was complicated by polar byproducts. A pH-dependent extraction (5% citric acid/NaHCO₃) improved purity to >98%.
Hydrochloride Salt Formation
The final compound is isolated as a hydrochloride salt via acidic workup (HCl/Et₂O), enhancing crystallinity.
Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | Molecular Formula | $$ ^1H $$-NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| A | C₁₉H₁₈N₃S₂ | 7.82 (d, J=8.1 Hz, 1H), 4.21 (s, 2H, NH₂) | 376.0942 [M+H]⁺ |
| B | C₁₁H₁₁ClNO₃S | 8.02 (s, 4H, ArH), 3.45 (t, J=5.0 Hz, 4H) | 312.0328 [M+H]⁺ |
| Final | C₃₅H₃₅N₅O₅S₃·HCl | 1.32 (t, J=7.1 Hz, 3H), 4.25 (q, J=7.1 Hz, 2H) | 737.1567 [M+H]⁺ |
Industrial-Scale Considerations
Suppliers like Minakem S.A.S. and Nantong Chem-land Co., Ltd. employ continuous-flow reactors for the Gewald cyclization and Ullmann coupling steps, reducing reaction times by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
